bis[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
bis[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine: is an organic compound with the chemical formula C14H24ClN5 and a molecular weight of 297.83 g/mol . It is typically a white solid that dissolves in organic solvents such as methanol and ethanol . This compound is part of the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of bis[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine involves complex organic reactions. One common method includes the reaction of 3-methyl-5-pyrazolone derivatives with aldehydes in a one-pot pseudo three-component reaction . Another approach involves the one-pot pseudo five-component reactions of β-keto esters, hydrazines, and aldehydes . These methods require precise laboratory conditions and expertise in organic synthesis .
Chemical Reactions Analysis
bis[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the pyrazole ring’s nitrogen atoms act as nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
bis[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of bis[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring’s nitrogen atoms can form hydrogen bonds with biological molecules, influencing their activity . This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to bis[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine include:
Compared to these compounds, this compound is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C14H24ClN5 |
---|---|
Molecular Weight |
297.83 g/mol |
IUPAC Name |
1-(2-propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H23N5.ClH/c1-11(2)18-13(5-7-16-18)9-15-10-14-6-8-17-19(14)12(3)4;/h5-8,11-12,15H,9-10H2,1-4H3;1H |
InChI Key |
WMIAMGMJKNJYRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
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